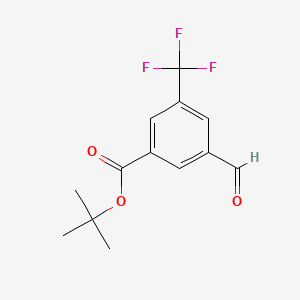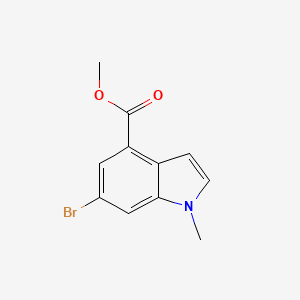![molecular formula C18H25BFNO4 B1467915 2-[2-氟-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼环-2-基)-苯基]-1-吗啉-4-基-乙酮 CAS No. 1092563-31-9](/img/structure/B1467915.png)
2-[2-氟-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼环-2-基)-苯基]-1-吗啉-4-基-乙酮
描述
The compound is a derivative of boric acid, specifically a boronic acid pinacol ester . These compounds are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
The synthesis of similar compounds has been achieved through substitution reactions . For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was obtained by a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . Single crystal structures have been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) has been applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using density functional theory (DFT), which has been used to study the molecular electrostatic potential and frontier molecular orbitals .科学研究应用
合成和结构分析
Huang 等人 (2021) 的一项研究重点关注与 2-[2-氟-4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼环-2-基)-苯基]-1-吗啉-4-基-乙酮密切相关的化合物的合成和晶体结构。本研究利用三步取代反应,并使用 FTIR、NMR 光谱、质谱和 X 射线衍射等技术确认了结构。分子结构是使用密度泛函理论 (DFT) 计算的,揭示了它们的物理化学性质 (Huang 等人,2021)。
基于硼酸盐的荧光探针
Lampard 等人 (2018) 合成了一系列硼酸酯荧光探针,其中包括具有与本化合物相似的结构的化合物。这些探针用于检测过氧化氢,根据其分子结构和吸电子或给电子基团的存在观察到不同的反应 (Lampard 等人,2018)。
用于传感应用的增强脱硼反应
Fu 等人 (2016) 开发了含有硼酸酯的有机薄膜荧光探针,其在结构上与本化合物有关。他们旨在提高硼酸酯对过氧化氢蒸气的传感性能,显着缩短反应时间并提高灵敏度 (Fu 等人,2016)。
生物活性研究的合成
Mamatha S.V. 等人 (2019) 合成了与本化合物结构相关的化合物,并筛选了其生物活性,包括抗菌、抗氧化和抗结核特性。这表明类似化合物在药物化学应用中的潜力 (Mamatha S.V. 等人,2019)。
作用机制
Target of Action
Similar compounds, such as boronic acid pinacol ester compounds, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
It is known that boronic acid pinacol ester compounds, which share a similar structure, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are crucial in organic synthesis, suggesting that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
These compounds are known to play a significant role in carbon-carbon coupling and carbon heterocoupling reactions , which are fundamental to various biochemical processes.
Result of Action
Boronic acid pinacol ester compounds, which share a similar structure, are known to have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
未来方向
生化分析
Biochemical Properties
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The boronic ester group in the compound is known to interact with serine residues in enzymes, forming reversible covalent bonds. This interaction is significant in the inhibition of serine proteases, which are enzymes that play a role in various physiological processes, including digestion and immune response . Additionally, the fluorine atom enhances the compound’s binding affinity to proteins by forming hydrogen bonds and increasing the overall stability of the enzyme-inhibitor complex .
Cellular Effects
The effects of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone on cellular processes are profound. This compound influences cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of serine proteases can lead to altered cell signaling, affecting processes such as cell proliferation, apoptosis, and immune response . Furthermore, the compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone exerts its effects through several mechanisms. The boronic ester group forms reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition . This interaction is crucial for the compound’s role as an enzyme inhibitor. Additionally, the fluorine atom enhances the binding affinity of the compound to proteins by forming hydrogen bonds and stabilizing the enzyme-inhibitor complex . These interactions result in the inhibition of enzyme activity and subsequent modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic products of the compound can also interact with other biochemical pathways, potentially leading to secondary effects on cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone is critical for its activity and function. The compound is known to accumulate in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating biochemical pathways . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BFNO4/c1-17(2)18(3,4)25-19(24-17)14-6-5-13(15(20)12-14)11-16(22)21-7-9-23-10-8-21/h5-6,12H,7-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPDYPATOFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


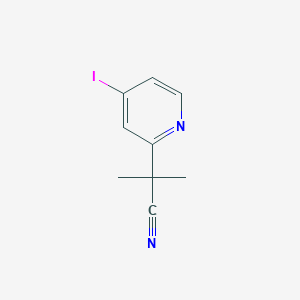

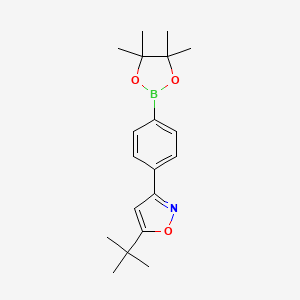
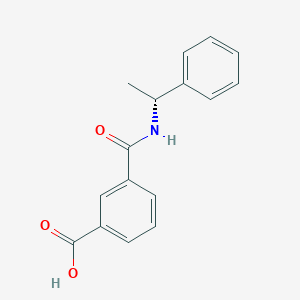
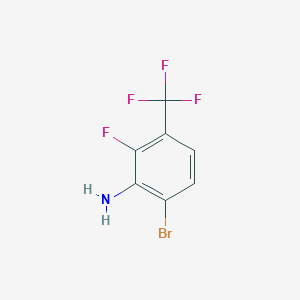
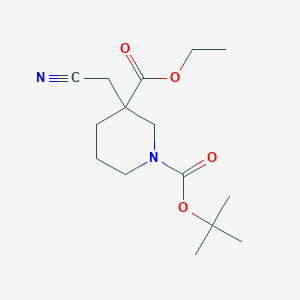
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)
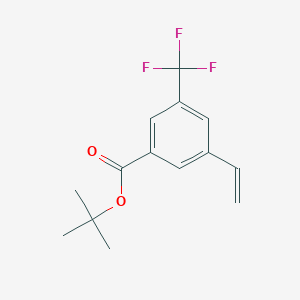


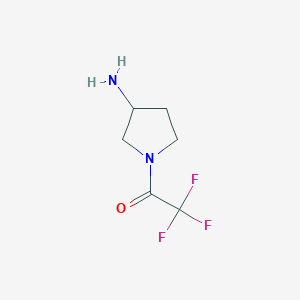
![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)
